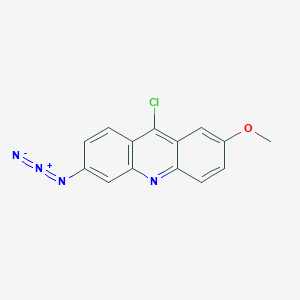
6-Azido-9-chloro-2-methoxyacridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Azido-9-chloro-2-methoxyacridine is a chemical compound belonging to the acridine family. Acridines are known for their diverse applications in medicinal chemistry, particularly as DNA intercalators. This compound is characterized by the presence of an azido group at the 6th position, a chlorine atom at the 9th position, and a methoxy group at the 2nd position on the acridine ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 6-Azido-9-chloro-2-methoxyacridine typically involves multiple steps:
Starting Material: The synthesis often begins with 9-chloro-2-methoxyacridine.
Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity.
Industrial Production Methods:
Analyse Chemischer Reaktionen
Types of Reactions: 6-Azido-9-chloro-2-methoxyacridine can undergo various chemical reactions, including:
Substitution Reactions: The azido group can participate in substitution reactions, leading to the formation of different derivatives.
Reduction Reactions: The azido group can be reduced to an amine group using reducing agents like hydrogen gas (H₂) in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions, although specific conditions and reagents would depend on the desired product.
Common Reagents and Conditions:
Sodium Azide (NaN₃): Used for azidation.
Hydrogen Gas (H₂) and Catalyst: Used for reduction reactions.
Oxidizing Agents: Such as potassium permanganate (KMnO₄) for oxidation reactions.
Major Products Formed:
Amino Derivatives: Formed through reduction of the azido group.
Substituted Acridines: Formed through various substitution reactions.
Wissenschaftliche Forschungsanwendungen
6-Azido-9-chloro-2-methoxyacridine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other acridine derivatives.
Biology: Acts as a DNA intercalator, making it useful in studies involving DNA interactions.
Industry: May be used in the development of dyes and pigments due to its chromophoric properties.
Wirkmechanismus
The primary mechanism of action of 6-Azido-9-chloro-2-methoxyacridine involves its ability to intercalate into DNA. This intercalation disrupts the DNA structure, inhibiting the replication and transcription processes. The azido group can also participate in click chemistry reactions, making it a versatile tool in bioconjugation and labeling studies.
Vergleich Mit ähnlichen Verbindungen
9-Amino-6-chloro-2-methoxyacridine: Known for its use as a fluorescent probe and DNA intercalator.
6,9-Dichloro-2-methoxyacridine: Used in the synthesis of various acridine derivatives.
Uniqueness: 6-Azido-9-chloro-2-methoxyacridine is unique due to the presence of the azido group, which imparts additional reactivity and versatility compared to its analogs. This makes it particularly useful in click chemistry and bioconjugation applications.
Eigenschaften
CAS-Nummer |
77384-33-9 |
|---|---|
Molekularformel |
C14H9ClN4O |
Molekulargewicht |
284.70 g/mol |
IUPAC-Name |
6-azido-9-chloro-2-methoxyacridine |
InChI |
InChI=1S/C14H9ClN4O/c1-20-9-3-5-12-11(7-9)14(15)10-4-2-8(18-19-16)6-13(10)17-12/h2-7H,1H3 |
InChI-Schlüssel |
MOAGDEQXEQMWJA-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC2=C(C3=C(C=C(C=C3)N=[N+]=[N-])N=C2C=C1)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


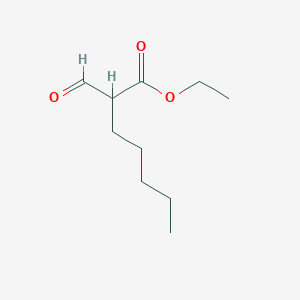
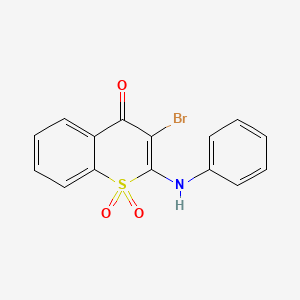
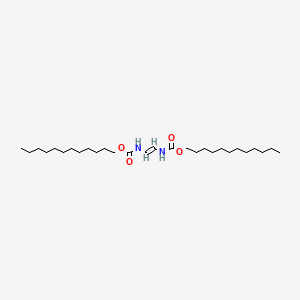
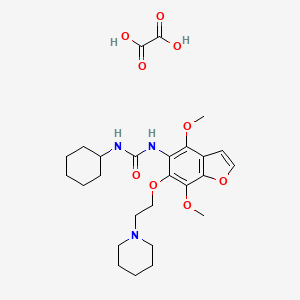

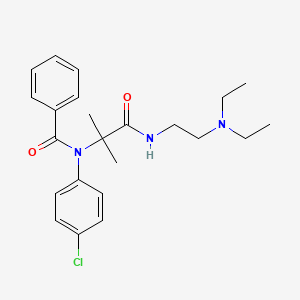

![1-Methyl-4-[(Z)-(4-nonylphenyl)-ONN-azoxy]benzene](/img/structure/B14446735.png)
![4-[(Z)-(4-Nitrophenyl)-ONN-azoxy]phenyl butanoate](/img/structure/B14446741.png)
![Methyl {4-[(4-aminophenyl)methyl]phenyl}carbamate](/img/structure/B14446744.png)


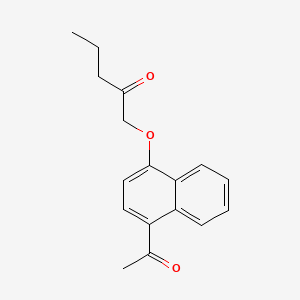
![1,7-Dihydroimidazo[4,5-c]pyridine-4,6-dione](/img/structure/B14446763.png)
